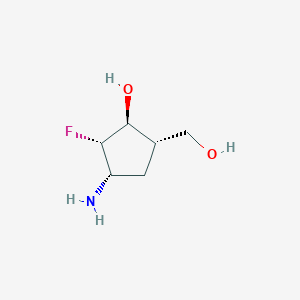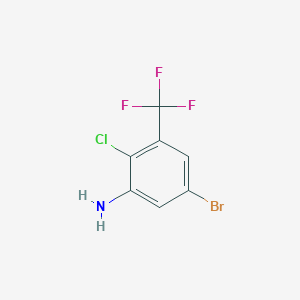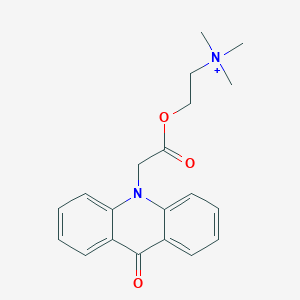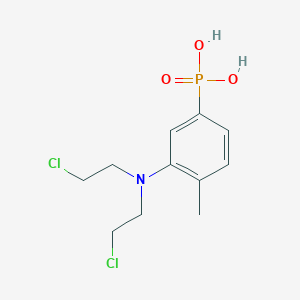
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)-, commonly known as TPEN, is a chelating agent that has been extensively used in scientific research. TPEN is known for its high affinity towards zinc ions, and it has been used for studying the role of zinc in various biological processes.
Wissenschaftliche Forschungsanwendungen
TPEN has been extensively used in scientific research to study the role of zinc in various biological processes. It has been used to chelate zinc ions in cells and tissues, and its effects on cellular processes have been studied. TPEN has been used to study the role of zinc in insulin secretion, apoptosis, and immune function. It has also been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's disease.
Wirkmechanismus
TPEN binds to zinc ions with high affinity and forms a stable complex. This complex can then be used to study the role of zinc in various biological processes. TPEN has been shown to be a selective chelator of zinc ions and does not affect the levels of other metal ions such as copper or iron.
Biochemische Und Physiologische Effekte
TPEN has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of zinc-dependent enzymes, such as matrix metalloproteinases. TPEN has also been shown to induce apoptosis in cancer cells by chelating zinc ions. In addition, TPEN has been shown to affect the immune system by inhibiting the proliferation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPEN is its high affinity towards zinc ions, which allows for the selective chelation of zinc in cells and tissues. TPEN is also relatively easy to synthesize and can be used in a laboratory setting. However, one of the limitations of TPEN is that it can be toxic to cells at high concentrations. In addition, TPEN has been shown to have off-target effects on other metal ions, such as copper and iron.
Zukünftige Richtungen
There are several future directions for research on TPEN. One area of research is the development of new chelating agents with higher selectivity towards zinc ions. Another area of research is the use of TPEN in the treatment of neurodegenerative diseases such as Alzheimer's disease. TPEN has been shown to reduce the levels of amyloid beta, a protein that is implicated in Alzheimer's disease, and may have potential as a therapeutic agent. Finally, TPEN may have potential as a tool for studying the role of zinc in other biological processes, such as immune function and cancer biology.
Conclusion:
In conclusion, TPEN is a chelating agent that has been extensively used in scientific research. It has high affinity towards zinc ions and has been used to study the role of zinc in various biological processes. TPEN has several advantages, including its selectivity towards zinc ions and ease of synthesis, but also has limitations, such as its toxicity at high concentrations. Future research on TPEN may lead to the development of new chelating agents and potential therapeutic applications in neurodegenerative diseases.
Synthesemethoden
TPEN can be synthesized by reacting p-toluenesulfonyl chloride with 3-aminopropylbis(2-chloroethyl)amine in the presence of triethylamine. The resulting product is then treated with triethyl phosphite to obtain TPEN. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
19768-76-4 |
|---|---|
Produktname |
p-Toluenephosphonic acid, 3-(bis(2-chloroethyl)amino)- |
Molekularformel |
C11H16Cl2NO3P |
Molekulargewicht |
312.13 g/mol |
IUPAC-Name |
[3-[bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2NO3P/c1-9-2-3-10(18(15,16)17)8-11(9)14(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
BIOHVRABGYPFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
Kanonische SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)N(CCCl)CCCl |
Andere CAS-Nummern |
19768-76-4 |
Synonyme |
[3-[Bis(2-chloroethyl)amino]-4-methylphenyl]phosphonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



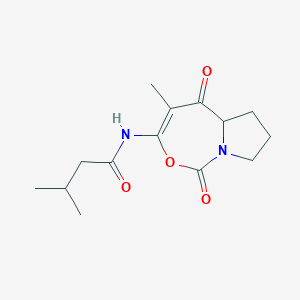
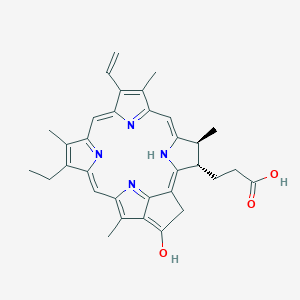

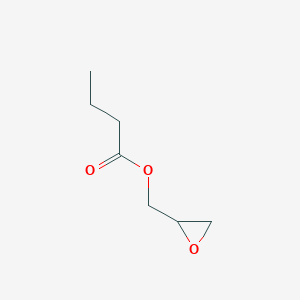
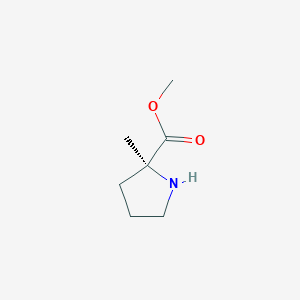
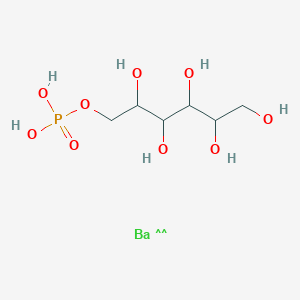
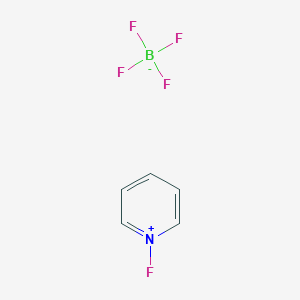

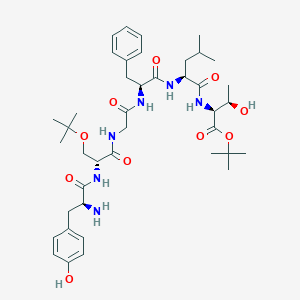
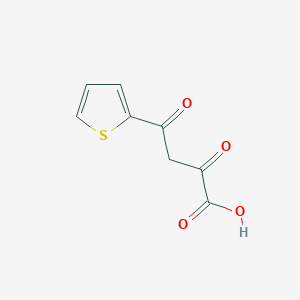
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
